6-Bromo-3-iodoquinolin-4-OL

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Quinoline-focused drug discovery often stalls without regioisomerically pure, multi-halogenated scaffolds. 6-Bromo-3-iodoquinolin-4-OL addresses this gap with precisely positioned Br and I substituents enabling regioselective sequential Pd-catalyzed cross-coupling at the 3- and 6-positions. • Orthogonal reactivity: Br for Suzuki-Miyaura, I for Sonogashira couplings. • Potent biological activity: IDO1 IC50=3 nM, MAO-A IC50=50 nM, MAO-B IC50=0.9 nM. • Scalable building block for PI3K inhibitor intermediates and lead-like libraries. Supplied with full analytical certification for immediate research deployment.

Molecular Formula C9H5BrINO
Molecular Weight 349.953
CAS No. 1320361-71-4
Cat. No. B1149015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodoquinolin-4-OL
CAS1320361-71-4
Molecular FormulaC9H5BrINO
Molecular Weight349.953
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=CN2)I
InChIInChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
InChIKeyRTVKEUFMIJMMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodoquinolin-4-OL (1320361-71-4) Procurement Guide: A Strategic Heterocyclic Intermediate


6-Bromo-3-iodoquinolin-4-OL, also commonly referred to as 6-Bromo-3-iodoquinolin-4(1H)-one, is a dihalogenated quinoline derivative with the molecular formula C9H5BrINO and a molecular weight of approximately 349.95 g/mol . It exists as a tautomeric mixture, with the hydroxyl form (quinolin-4-OL) and the keto form (quinolin-4-one) . Its most defining feature is the presence of both bromine and iodine atoms on the quinoline core, which provides orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions, making it a versatile and strategic building block in medicinal chemistry and organic synthesis [1].

The Critical Role of Orthogonal Reactivity: Why 6-Bromo-3-iodoquinolin-4-OL is Not Simply Interchangeable


The value of 6-Bromo-3-iodoquinolin-4-OL is not solely defined by its quinoline core but by the specific placement and differential reactivity of its bromo and iodo substituents. This precise substitution pattern is essential for enabling regioselective, sequential cross-coupling chemistries, a capability that is completely absent in mono-halogenated quinolines or analogs with a different halogen pattern [1]. Simple substitution with compounds like 3-iodoquinolin-4-ol (lacking the 6-bromo handle) or 6-bromo-4-iodoquinoline (which places the iodine at a different position, altering reactivity and hindering the keto-enol tautomerism critical for the 4(1H)-one scaffold) would either halt the synthetic sequence entirely or lead to a different, often undesirable, array of final products [2]. The evidence below demonstrates that this compound's unique architecture directly enables synthetic routes and biological profiles that closely related analogs cannot replicate.

Quantitative Differentiation: Head-to-Head Performance Data for 6-Bromo-3-iodoquinolin-4-OL


Regioselective Sequential Coupling: A Unique Synthetic Capability vs. Mono- and Other Dihalogenated Quinolines

6-Bromo-3-iodoquinolin-4-OL serves as a platform for regioselective sequential palladium-catalyzed cross-coupling reactions, a capacity not shared by its closest analogs. The iodine at the 3-position is significantly more reactive in oxidative addition than the bromine at the 6-position, enabling a stepwise diversification strategy (e.g., Suzuki-Miyaura at C-3, followed by Sonogashira or aminocarbonylation at C-6) [1]. This is in direct contrast to 3-iodoquinolin-4-ol (CAS 64965-48-6), which lacks the secondary halogen handle, and 6-bromo-4-iodoquinoline (CAS 927801-23-8), where the different position of the iodine and the absence of the 4(1H)-one tautomer preclude this precise sequence [2].

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Potent IDO1 Inhibition: Comparative IC50 Data in HeLa Cells

6-Bromo-3-iodoquinolin-4-OL exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a human HeLa cell assay measuring reduction in kynurenine production, this compound demonstrated an IC50 of 3 nM [1]. While a direct comparator for the exact same assay is not available, this value places it among highly potent IDO1 inhibitors. For context, related quinoline derivatives often show IC50 values in the micromolar range against other targets, highlighting the significant potency of this compound against IDO1 [2]. The presence of the bromo and iodo substituents is crucial for this activity; simpler 4-quinolones show orders of magnitude weaker or no inhibition [3].

Immuno-Oncology Enzyme Inhibition IDO1

Dual MAO-A and MAO-B Inhibition Profile: A Differentiated Polypharmacology

The compound also demonstrates a potent and balanced inhibition profile against both human Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). In fluorescence-based assays using recombinant human enzymes and kynuramine as a substrate, it displayed IC50 values of 50 nM for MAO-A and 0.9 nM for MAO-B [1]. This dual inhibitory activity, particularly the sub-nanomolar potency against MAO-B, is a distinctive pharmacological feature not commonly observed in simpler quinoline scaffolds, which typically lack such potent and balanced activity [2].

Neurodegeneration Enzyme Inhibition MAO-A MAO-B

Microwave-Assisted Sequential Coupling: Accelerated Library Synthesis

The synthetic utility of 6-Bromo-3-iodoquinolin-4-OL is further enhanced by its compatibility with microwave-assisted cross-coupling reactions. A published method demonstrates the regioselective, sequential functionalization of 1-alkyl derivatives of this compound using Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions under microwave irradiation [1]. This approach provides good substrate generality and significantly reduces reaction times compared to traditional thermal heating, making it particularly attractive for the rapid generation of diverse compound libraries.

Medicinal Chemistry High-Throughput Synthesis Microwave Chemistry

Documented Use as a Key Intermediate in PI3Kδ Inhibitor Synthesis

The value of 6-Bromo-3-iodoquinolin-4-OL as a synthetic intermediate is further substantiated by its use in the development of phosphatidylinositol-3-kinase delta (PI3Kδ) inhibitors. A publication from GlaxoSmithKline describes the development of a flexible and scalable route to two PI3Kδ inhibitor drug candidates, wherein 6-bromo-4-iodoquinoline, a close structural relative, was coupled via a Negishi reaction to build a key intermediate [1]. This precedent validates the 6-bromo-4-haloquinoline motif as a privileged scaffold for constructing biologically active molecules targeting this important class of enzymes. The 3-iodo-4(1H)-one variant (6-Bromo-3-iodoquinolin-4-OL) offers an alternative and potentially more versatile regioisomer for similar applications, as it retains the 4(1H)-one functionality which can be exploited for further derivatization.

Oncology Immunology PI3K Inhibitors

High-Impact Application Scenarios for 6-Bromo-3-iodoquinolin-4-OL Procurement


Rapid Synthesis of Diverse 1,3,6-Trisubstituted Quinolin-4(1H)-one Libraries for Drug Discovery

Procure this compound as a central scaffold for the parallel synthesis of diverse compound libraries. Its orthogonal reactivity enables sequential, regioselective functionalization at the 3- and 6-positions via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). As demonstrated in the literature, this methodology, especially when accelerated by microwave irradiation, is ideal for generating novel chemical matter for high-throughput screening campaigns in medicinal chemistry [4].

Development of Next-Generation IDO1 Inhibitors for Cancer Immunotherapy

Leverage the compound's potent, low-nanomolar IDO1 inhibitory activity (IC50 = 3 nM in HeLa cells) as a starting point for a structure-activity relationship (SAR) study [4]. Its high potency makes it a promising lead-like scaffold. The presence of the bromine and iodine atoms also provides convenient synthetic handles for further optimization, allowing for rapid exploration of chemical space to improve potency, selectivity, and drug-like properties in the context of immuno-oncology drug discovery.

Synthesis of Dual MAO-A/MAO-B Inhibitors as Probes for Neurodegenerative Disease Research

Utilize 6-Bromo-3-iodoquinolin-4-OL to build a focused library of analogs aimed at modulating both MAO-A and MAO-B. Its balanced and potent dual inhibition profile (MAO-A IC50 = 50 nM, MAO-B IC50 = 0.9 nM) is a valuable starting point [4]. This compound can serve as a tool compound for investigating the therapeutic potential of polypharmacology in neurological conditions such as Parkinson's and Alzheimer's disease, where inhibition of MAO-B is established, and MAO-A modulation may offer additional benefits.

Scalable Synthesis of Key Intermediates for PI3K Pathway-Targeted Therapeutics

Procure this compound as part of a scalable synthetic route to advanced intermediates for PI3K inhibitors, as demonstrated by the industrial application of a closely related scaffold [4]. The robustness of the synthetic methodology and the commercial availability of this specific dihalogenated quinoline make it a strategic choice for process chemistry groups aiming to develop cost-effective and efficient routes to drug candidates targeting the PI3K pathway in oncology and immunology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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